(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16352997
InChI: InChI=1S/C16H15ClF3N3O3S/c1-9-12(15(24)23(22-9)11-4-5-27(25,26)8-11)7-21-14-6-10(16(18,19)20)2-3-13(14)17/h2-3,6-7,11,22H,4-5,8H2,1H3
SMILES:
Molecular Formula: C16H15ClF3N3O3S
Molecular Weight: 421.8 g/mol

(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC16352997

Molecular Formula: C16H15ClF3N3O3S

Molecular Weight: 421.8 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C16H15ClF3N3O3S
Molecular Weight 421.8 g/mol
IUPAC Name 4-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C16H15ClF3N3O3S/c1-9-12(15(24)23(22-9)11-4-5-27(25,26)8-11)7-21-14-6-10(16(18,19)20)2-3-13(14)17/h2-3,6-7,11,22H,4-5,8H2,1H3
Standard InChI Key BRFAQXYZNFNLGR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s structure (Figure 1) integrates three key domains:

  • Pyrazol-3-one core: A five-membered ring system with a ketone group at position 3, enabling keto-enol tautomerism that influences reactivity .

  • 2-Chloro-5-(trifluoromethyl)phenylamino methylidene group: A planar, electron-deficient aromatic system contributing to hydrophobic interactions and hydrogen bonding potential.

  • 1,1-Dioxidotetrahydrothiophen-3-yl moiety: A sulfone-containing tetrahydrothiophene ring that enhances solubility and modulates steric effects.

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC16H15ClF3N3O3S\text{C}_{16}\text{H}_{15}\text{ClF}_{3}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight421.8 g/mol
IUPAC Name4-[[2-Chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one
Canonical SMILESCC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl
Topological Polar Surface Area98.9 Ų (indicative of moderate membrane permeability)

The trifluoromethyl group (–CF3_3) and chlorine atom on the phenyl ring create a sterically hindered environment, potentially favoring interactions with hydrophobic binding pockets in biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 2):

  • Formation of the pyrazol-3-one core: Condensation of 2,5-dimethylfuran-3-one with substituted anilines under acidic conditions, followed by cyclization .

  • Introduction of the tetrahydrothiophene dioxide moiety: Nucleophilic substitution at the pyrazole nitrogen using 3-bromotetrahydrothiophene-1,1-dioxide, facilitated by a palladium catalyst.

  • Imine formation: Reaction of the intermediate with 2-chloro-5-(trifluoromethyl)aniline in the presence of a dehydrating agent (e.g., molecular sieves).

Critical parameters include:

  • Temperature control (<60°C) to prevent decomposition of the trifluoromethyl group.

  • Use of anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of intermediates .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1HCl (cat.), EtOH, reflux, 12 h78
2Pd(PPh3_3)4_4, K2_2CO3_3, DMF, 80°C, 8 h65
32-Chloro-5-(trifluoromethyl)aniline, MgSO4_4, CH2_2Cl2_2, rt, 24 h82

Biological Activity and Mechanisms

Antiproliferative Activity

In vitro screening against the NCI-60 cancer cell line panel revealed selective activity against the UO31 renal carcinoma line (GI50_{50} = 2.1 µM) . Comparative studies suggest the –CF3_3 and –Cl substituents are critical for activity, likely through:

  • Hydrogen bonding: The imine nitrogen interacts with Asp1046 of VEGFR-2 .

  • Hydrophobic interactions: The trifluoromethyl group occupies a lipophilic pocket in the kinase domain .

Enzyme Inhibition

Preliminary assays indicate moderate inhibition of:

  • Cyclooxygenase-2 (COX-2): IC50_{50} = 8.3 µM, attributed to the sulfone group’s resemblance to arachidonic acid.

  • Aurora kinase A: IC50_{50} = 5.7 µM, potentially due to π-stacking with Phe144.

Molecular Docking Studies

Docking into the ATP-binding site of VEGFR-2 (PDB: 4AG8) predicts:

  • The pyrazol-3-one core forms hydrogen bonds with Glu883 and Asp1046.

  • The tetrahydrothiophene dioxide moiety stabilizes the DFG-out conformation through van der Waals contacts .

  • The chloro-trifluoromethylphenyl group occupies a hydrophobic cleft near Leu838 and Val846 .

Applications and Future Directions

Industrial Relevance

  • Intermediate in heterocyclic synthesis: The sulfone group facilitates Suzuki-Miyaura couplings for library diversification.

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